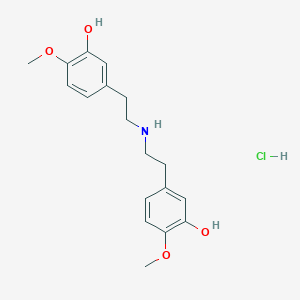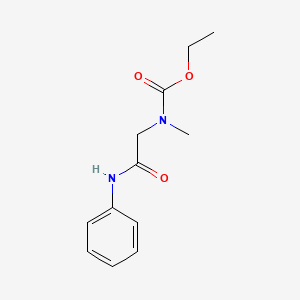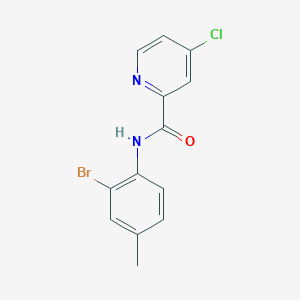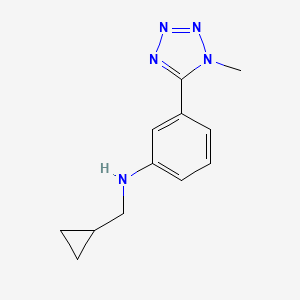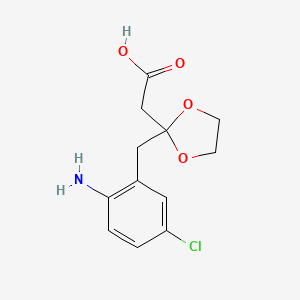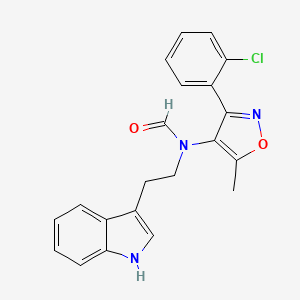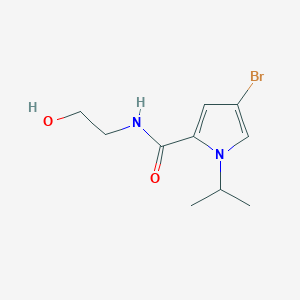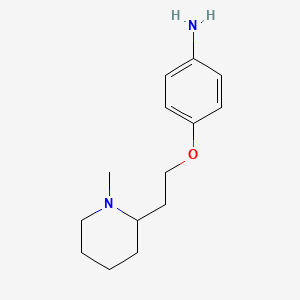![molecular formula C19H18N4O B14915221 [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of a biphenyl group, a triazole ring, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Triazole Ring Formation: The triazole ring is often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the triazole ring can participate in hydrogen bonding and π-π interactions. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- (4-Phenyl-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanol
- (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness: Compared to similar compounds, (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone stands out due to the presence of the pyrrolidine moiety, which can significantly influence its pharmacokinetic properties and biological activity. The combination of the biphenyl group and the triazole ring also provides a unique scaffold for drug design, offering multiple sites for functionalization and optimization.
Propriétés
Formule moléculaire |
C19H18N4O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[4-(4-phenylphenyl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-14-18(20-21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
Clé InChI |
NEKZEBMUYCZCTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


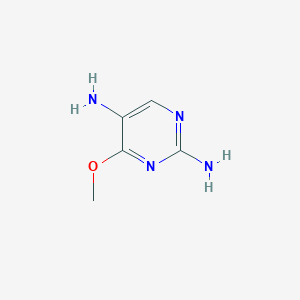
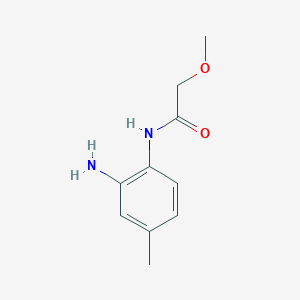
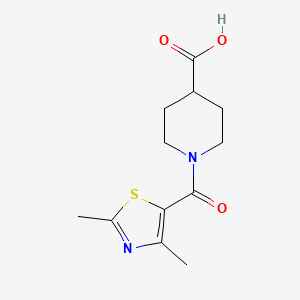
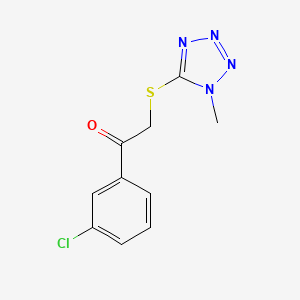
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
